2-Fluoro-4-methyl-5-nitroaniline

Descripción general

Descripción

“2-Fluoro-4-methyl-5-nitroaniline” is a solid compound with a molecular formula of C7H7FN2O2 and a molecular weight of 170.141 g/mol . It has unique properties, such as being sparingly soluble in water but dissolving well in organic solvents .

Synthesis Analysis

The synthesis of “this compound” involves various types of reactions, including substitution and reduction reactions . A specific synthesis process involves a mixture of 4-hydroxyphenyl mercury (II) chloride with compound 2 and 40 mL of dry 1,4-dioxane was refluxed upon stirring for 4 h in the atmosphere of argon .

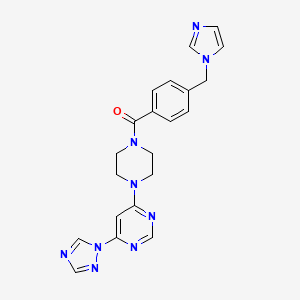

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a fluorine atom attached at the fourth position, a methyl group at the second position, and a nitro group at the fifth position .

Chemical Reactions Analysis

In terms of its chemical reactivity, “this compound” exhibits aromatic behavior due to the presence of the benzene ring . It can undergo various types of reactions, including substitution and reduction reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, a boiling point of 298.0±35.0 °C at 760 mmHg, and a flash point of 134.0±25.9 °C . It is sparingly soluble in water but dissolves well in organic solvents .

Aplicaciones Científicas De Investigación

Complex Formation

2-Fluoro-4-methyl-5-nitroaniline is involved in the formation of new complexes with various metals. A study by Devoto et al. (1982) on the preparation of new complexes of 2-fluoro,5-nitroaniline with copper(II), nickel(II), and cobalt(II) reveals the ligand's capability to act as a monodentate O-bonded agent in these complexes. These compounds exhibit square planar, tetrahedral, and hexacoordinate structures, highlighting the versatility of this compound in complex formation (Devoto et al., 1982).

Dye Intermediates

Bil (2007) discusses the significance of 4-fluoro-3-nitroaniline, a related compound, as a novel dye intermediate in the U.S. This points to the potential use of this compound in the dye industry, given its structural similarity and potential for derivative formation (Bil, 2007).

Synthesis and Spectroscopy

Hudlický and Bell (1974) synthesized 2-fluoro-3-nitroaniline, closely related to this compound, by partial reduction of 2-fluoro-1,3-dinitrobenzene, indicating its synthetic pathway and relevance in spectroscopic studies. This study suggests the potential for similar synthetic pathways and applications for this compound (Hudlický & Bell, 1974).

Non-Linear Optical Properties

Yanes et al. (1997) explored the reaction of 2-fluoro-5-nitroaniline with pyrrolidine and triethylamine, leading to compounds with potential non-linear optical properties. This suggests that this compound could be explored for similar properties in organic crystals (Yanes et al., 1997).

Fluorescence Quenching

Agudelo-Morales et al. (2012) studied the quenching of pyrene fluorescence by nitroanilines, including derivatives similar to this compound. This research demonstrates the potential application of this compound in studying fluorescence interactions and understanding molecular proximity effects (Agudelo-Morales et al., 2012).

Spectral Identification

Fu and Rosenberg (1980) investigated the mass spectra of isomeric fluoronitroanilines, including compounds similar to this compound. This research aids in the spectral identification of such compounds, crucial for analytical chemistry and quality control in the synthesis of related substances (Fu & Rosenberg, 1980).

Biochemical Photoprobes

Pleixats et al. (1989) investigated 2-fluoro-4-nitroanisole, structurally similar to this compound, as a potential biochemical photoprobe. This indicates the potential application of this compound in biochemical studies, particularly in photochemical reactions (Pleixats et al., 1989).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that nitroanilines, in general, can interact with various biological targets, including enzymes and receptors, due to their aromatic structure and functional groups .

Mode of Action

Nitroanilines can undergo various types of reactions, including substitution and reduction reactions . The nitro group can be reduced to an amine, and the amine group can undergo various reactions due to its basic nature .

Biochemical Pathways

Nitroanilines can potentially affect various biochemical pathways due to their reactivity .

Pharmacokinetics

For instance, its water solubility at 25°C is estimated to be 781.7 mg/L, which could influence its absorption and distribution . Its LogP value is 1.97, suggesting it has some degree of lipophilicity, which could affect its distribution and metabolism .

Result of Action

Nitroanilines can potentially cause various effects at the molecular and cellular level due to their reactivity .

Action Environment

The action of 2-Fluoro-4-methyl-5-nitroaniline can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, and well-ventilated area away from sources of heat, flames, and incompatible chemicals . Its stability could be affected by exposure to light, heat, and certain chemicals .

Propiedades

IUPAC Name |

2-fluoro-4-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNUNDAIKLDJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

259860-00-9 | |

| Record name | 2-fluoro-4-methyl-5-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2414597.png)

![6-benzyl-N-[2-methyl-1-(2-thienyl)propyl]-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2414602.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide](/img/structure/B2414608.png)

![6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2414610.png)

![6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414612.png)